molecular formula C22H27FN2OS2 B232115 3-{4-[3-Fluoro-8-(methylsulfanyl)-10,11-dihydrodibenzo[b,f]thiepin-10-yl]-1-piperazinyl}-1-propanol

3-{4-[3-Fluoro-8-(methylsulfanyl)-10,11-dihydrodibenzo[b,f]thiepin-10-yl]-1-piperazinyl}-1-propanol

Cat. No. B232115
M. Wt: 418.6 g/mol
InChI Key: LPFRDGDSDQFNIT-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

3-{4-[3-Fluoro-8-(methylsulfanyl)-10,11-dihydrodibenzo[b,f]thiepin-10-yl]-1-piperazinyl}-1-propanol is a chemical compound that has been studied for its potential use in scientific research. This compound has been found to have several biochemical and physiological effects, and its mechanism of action has been investigated in various studies.

Mechanism of Action

The mechanism of action of 3-{4-[3-Fluoro-8-(methylsulfanyl)-10,11-dihydrodibenzo[b,f]thiepin-10-yl]-1-piperazinyl}-1-propanol is not fully understood. However, it is believed to act as a serotonin and norepinephrine reuptake inhibitor, which means that it increases the levels of these neurotransmitters in the brain. This, in turn, is thought to result in increased mood and decreased anxiety.
Biochemical and Physiological Effects:
3-{4-[3-Fluoro-8-(methylsulfanyl)-10,11-dihydrodibenzo[b,f]thiepin-10-yl]-1-piperazinyl}-1-propanol has several biochemical and physiological effects. It has been found to increase the levels of serotonin, dopamine, and norepinephrine in the brain, which are all neurotransmitters that are involved in mood regulation. This compound has also been found to have anxiolytic and antidepressant effects in animal models.

Advantages and Limitations for Lab Experiments

One advantage of using 3-{4-[3-Fluoro-8-(methylsulfanyl)-10,11-dihydrodibenzo[b,f]thiepin-10-yl]-1-piperazinyl}-1-propanol in lab experiments is that it has been well-studied and has a known mechanism of action. This makes it a useful tool for investigating the role of neurotransmitter systems in mood regulation. However, one limitation of using this compound is that it has not been extensively studied in humans, so its effects in humans are not well-understood.

Future Directions

There are several future directions for research on 3-{4-[3-Fluoro-8-(methylsulfanyl)-10,11-dihydrodibenzo[b,f]thiepin-10-yl]-1-piperazinyl}-1-propanol. One area of research could be to investigate the effects of this compound in humans, to determine its potential as a treatment for mood disorders. Another area of research could be to investigate the effects of this compound on other neurotransmitter systems, to gain a better understanding of its mechanism of action. Additionally, research could be done to develop more efficient synthesis methods for this compound, to make it more accessible for research purposes.

Synthesis Methods

The synthesis of 3-{4-[3-Fluoro-8-(methylsulfanyl)-10,11-dihydrodibenzo[b,f]thiepin-10-yl]-1-piperazinyl}-1-propanol involves several steps. The starting material for this synthesis is dibenzothiepin, which is reacted with 3-fluoro-8-(methylsulfanyl)aniline to form an intermediate compound. This intermediate compound is then reacted with piperazine and 1-bromo-3-chloropropane to form the final product, 3-{4-[3-Fluoro-8-(methylsulfanyl)-10,11-dihydrodibenzo[b,f]thiepin-10-yl]-1-piperazinyl}-1-propanol.

Scientific Research Applications

3-{4-[3-Fluoro-8-(methylsulfanyl)-10,11-dihydrodibenzo[b,f]thiepin-10-yl]-1-piperazinyl}-1-propanol has been studied for its potential use in scientific research. One of the main applications of this compound is in the field of neuroscience, where it has been investigated for its effects on neurotransmitter systems. This compound has been found to have an affinity for several neurotransmitter receptors, including serotonin, dopamine, and norepinephrine receptors.

properties

Molecular Formula

C22H27FN2OS2

Molecular Weight

418.6 g/mol

IUPAC Name

3-[4-(9-fluoro-3-methylsulfanyl-5,6-dihydrobenzo[b][1]benzothiepin-5-yl)piperazin-1-yl]propan-1-ol

InChI

InChI=1S/C22H27FN2OS2/c1-27-18-5-6-21-19(15-18)20(13-16-3-4-17(23)14-22(16)28-21)25-10-8-24(9-11-25)7-2-12-26/h3-6,14-15,20,26H,2,7-13H2,1H3

InChI Key

LPFRDGDSDQFNIT-UHFFFAOYSA-N

SMILES

CSC1=CC2=C(C=C1)SC3=C(CC2N4CCN(CC4)CCCO)C=CC(=C3)F

Canonical SMILES

CSC1=CC2=C(C=C1)SC3=C(CC2N4CCN(CC4)CCCO)C=CC(=C3)F

Origin of Product

United States

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